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Compound of Interest

Compound Name:
1-(4-Methylbenzyl)-4-(propan-2-

yl)piperazine

Cat. No.: B10883117

Get Quote

Executive Summary
Piperazines represent a highly versatile class of nitrogenous heterocycles that serve as

foundational scaffolds in both pharmaceutical development and forensic toxicology.

Compounds sharing the specific molecular formula C15H24N2—such as 1-(4-tert-

butylbenzyl)piperazine and 1-methyl-4-(1-phenylbutyl)piperazine—are of particular interest.

Due to their lipophilic aromatic substitutions and basic piperazine cores, these molecules

frequently act as central nervous system (CNS) active agents, pharmaceutical intermediates, or

designer drug analogs .

This whitepaper provides an in-depth technical analysis of C15H24N2 piperazines, detailing

their precise physicochemical properties, causal-driven synthetic methodologies, and validated

analytical protocols for their detection and quantification.
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The molecular formula C15H24N2 dictates a specific mass and isotopic distribution critical for

mass spectrometric identification. The presence of the piperazine ring imparts a distinct basicity

(typically pKa ~9.0–9.8 for the secondary/tertiary amines), while the bulky C11H14

hydrocarbon periphery (e.g., a tert-butylbenzyl group) drives the molecule's lipophilicity (LogP),

enabling efficient blood-brain barrier (BBB) penetration.

Molecular Weight and Mass Specifications
Understanding the distinction between average molecular weight and exact monoisotopic mass

is critical for high-resolution mass spectrometry (HRMS) applications such as LC-QTOF-MS.

Average Molecular Weight: 232.37 g/mol (calculated using standard atomic weights:

C=12.011, H=1.008, N=14.007).

Monoisotopic Mass: 232.19395 Da (calculated using the most abundant isotopes: ^12C,

^1H, ^14N) .

Key Physicochemical Properties
The following table summarizes the core properties of the primary C15H24N2 reference

compound, 1-(4-tert-butylbenzyl)piperazine (CAS: 956-61-6) .
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Property Value / Specification Analytical Significance

Molecular Formula C15H24N2
Base formula for elemental

analysis.

Average Molecular Weight 232.37 g/mol
Used for bulk stoichiometric

calculations.

Monoisotopic Mass 232.19395 Da
Target exact mass for HRMS

[M+H]+ = 233.2012.

Physical State Solid (Melting Point: 52-56 °C)
Requires proper solvent

selection for stock solutions.

Topological Polar Surface Area ~15.3 Å²
Indicates high membrane

permeability (BBB crossing).

Hydrogen Bond Donors 1 (Secondary Amine)
Target site for chemical

derivatization in GC-MS.

Hydrogen Bond Acceptors 2 (Nitrogen lone pairs)
Influences receptor binding

affinity.

Synthetic Methodologies: A Causal Approach
The synthesis of C15H24N2 piperazines must be carefully controlled to prevent poly-alkylation.

The following protocol details the synthesis of 1-(4-tert-butylbenzyl)piperazine via reductive

amination, utilizing a protecting-group strategy to ensure self-validating, high-yield results.

Step-by-Step Synthesis Protocol
Objective: Synthesize 1-(4-tert-butylbenzyl)piperazine from 4-tert-butylbenzaldehyde and

piperazine.

Step 1: Monoprotection of Piperazine

Action: React anhydrous piperazine (excess, 3 eq) with di-tert-butyl dicarbonate (Boc2O, 1

eq) in dichloromethane (DCM) at 0 °C.
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Causality: Using a large stoichiometric excess of piperazine statistically favors the formation

of mono-Boc-piperazine over the bis-Boc derivative. The Boc group masks one secondary

amine, preventing symmetrical bis-alkylation in the subsequent step.

Step 2: Reductive Amination

Action: Combine mono-Boc-piperazine (1 eq) and 4-tert-butylbenzaldehyde (1 eq) in 1,2-

dichloroethane (DCE). Add Sodium triacetoxyborohydride (STAB, 1.5 eq) and a catalytic

amount of acetic acid. Stir at room temperature for 12 hours.

Causality: The aldehyde and amine condense to form an iminium ion. STAB is selected over

Sodium borohydride (NaBH4) because it is a milder reducing agent; it selectively reduces

the iminium intermediate without reducing the unreacted aldehyde to an alcohol, thereby

maximizing the yield of the target N-alkylated product.

Step 3: Deprotection and Freebasing

Action: Isolate the intermediate, dissolve in DCM, and add Trifluoroacetic acid (TFA, 10 eq).

Stir for 2 hours. Concentrate under vacuum, then partition between Ethyl Acetate and 1M

NaOH (aq). Extract the organic layer, dry over Na2SO4, and evaporate.

Causality: TFA provides the highly acidic environment required to cleave the Boc carbamate

via acid-catalyzed hydrolysis, liberating CO2 and isobutylene gas (driving the reaction

forward). The subsequent NaOH wash neutralizes the TFA salt, yielding the final C15H24N2

compound as a freebase suitable for lipophilic extraction.

Analytical Methodologies (GC-MS & LC-MS)
Forensic and pharmacological detection of piperazine derivatives relies heavily on Gas

Chromatography-Mass Spectrometry (GC-MS). However, the secondary amine of the

piperazine ring interacts strongly with the active silanol groups on standard GC columns,

causing severe peak tailing and thermal degradation .

GC-MS Derivatization and Analysis Protocol
To achieve a self-validating and highly reproducible analytical system, derivatization is

mandatory.
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Sample Extraction: Adjust biological sample (e.g., plasma/urine) to pH 10 using ammonium

buffer. Extract with ethyl acetate. Reasoning: At pH 10, the basic piperazine nitrogens (pKa

~9.5) are deprotonated (freebase form), maximizing their partition coefficient into the organic

phase.

Derivatization: Evaporate the organic extract to dryness under N2. Add 50 µL of

Trifluoroacetic anhydride (TFAA) and 50 µL of ethyl acetate. Incubate at 60 °C for 20

minutes. Reasoning: TFAA reacts with the secondary amine to form a trifluoroacetamide.

This masks the hydrogen-bond donor, drastically lowering the boiling point and increasing

volatility for sharp GC peaks.

GC-MS Acquisition: Inject 1 µL into a GC-MS equipped with a 5% phenyl-methylpolysiloxane

capillary column. Run a temperature gradient from 100 °C to 280 °C. Utilize Electron

Ionization (EI) at 70 eV.

Validation: Monitor the molecular ion (

) and the characteristic base peak resulting from the

-cleavage of the benzyl-piperazine bond.
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GC-MS Analytical Workflow for Piperazine Derivatives.
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Pharmacological & Toxicological Relevance
Substituted piperazines (such as BZP and its heavier C15H24N2 analogs) primarily exert their

effects by interacting with monoamine transporters in the central nervous system.

Mechanism of Action
The bulky lipophilic group (e.g., tert-butylbenzyl) enhances the molecule's affinity for the

Serotonin Transporter (SERT) and the Dopamine Transporter (DAT).

Reuptake Inhibition: The piperazine derivative binds to the orthosteric site of the transporter,

preventing the clearance of neurotransmitters from the synaptic cleft.

Substrate-Type Release: Similar to amphetamines, certain piperazines are transported into

the presynaptic neuron, where they disrupt vesicular storage (via VMAT2) and induce the

reverse transport (efflux) of serotonin and dopamine into the synapse .
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Monoamine Transporter Interaction Pathway of Piperazine Derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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